molecular formula C20H15Br B167469 Bromotriphenylethylene CAS No. 1607-57-4

Bromotriphenylethylene

Cat. No.: B167469
CAS No.: 1607-57-4
M. Wt: 335.2 g/mol
InChI Key: VUQVJIUBUPPCDB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bromotriphenylethylene can be synthesized from triphenylethylene through bromination. One common method involves dissolving triphenylethylene in chloroform and adding bromine dropwise at -78°C. The mixture is then stirred for six hours as it returns to room temperature. The product is concentrated under reduced pressure and purified using column chromatography .

Industrial Production Methods: Industrial production methods for this compound typically follow similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for bromine addition and temperature control is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Bromotriphenylethylene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used to replace the bromine atom with iodine.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.

Major Products Formed:

    Substitution Products: Depending on the reagent used, various substituted triphenylethylene derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of triphenylacetic acid derivatives.

    Reduction Products: Reduction can yield triphenylethylene derivatives with different functional groups.

Mechanism of Action

Bromotriphenylethylene exerts its effects primarily through its estrogenic activity. It binds to estrogen receptors in the body, mimicking the effects of natural estrogens. This binding activates specific molecular pathways that regulate gene expression and cellular functions . The compound’s structure allows it to interact with estrogen receptors with high affinity, leading to its biological effects.

Comparison with Similar Compounds

Uniqueness: Bromotriphenylethylene is unique due to its specific bromine functional group, which imparts distinct chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and a useful compound in various research applications.

Properties

IUPAC Name

(1-bromo-2,2-diphenylethenyl)benzene
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InChI

InChI=1S/C20H15Br/c21-20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQVJIUBUPPCDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H15Br
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DSSTOX Substance ID

DTXSID80166971
Record name 1-Bromo-1,2,2-triphenylethene
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Molecular Weight

335.2 g/mol
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Physical Description

Pale yellow powder; [Alfa Aesar MSDS]
Record name Phenylstilbene bromide
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CAS No.

1607-57-4
Record name 1-Bromo-1,2,2-triphenylethene
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Record name Bromotriphenylethylene
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Record name BROMOTRIPHENYLETHYLENE
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Synthesis routes and methods

Procedure details

Into a reactor were introduced 12.5 g (48.8 mmol) of the 1,1,2-triphenylethylene and 50 mL of 1,2-dichloroethane under a nitrogen atmosphere. The contents were cooled to 0° C., and 7.80 g (48.8 mmol) of bromine was gradually added dropwise thereto. This mixture was stirred at room temperature for 1 hour. The resultant reaction mixture was washed with saturated aqueous sodium hydrogen carbonate solution, saturated aqueous sodium thiosulfate solution, and saturated aqueous sodium chloride solution and then dried with anhydrous magnesium sulfate. Thereafter, the solvent was removed under reduced pressure. The resultant concentrate was recrystallized from ethanol and ethyl acetate to obtain 11.3 g (69%) of the target compound as white crystals.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step Two
Yield
69%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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